Fmoc-Arg(Me)2-OH

説明

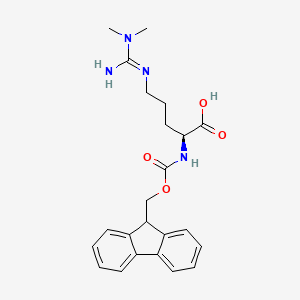

Structure

2D Structure

3D Structure

特性

IUPAC Name |

(2S)-5-[[amino(dimethylamino)methylidene]amino]-2-(9H-fluoren-9-ylmethoxycarbonylamino)pentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H28N4O4/c1-27(2)22(24)25-13-7-12-20(21(28)29)26-23(30)31-14-19-17-10-5-3-8-15(17)16-9-4-6-11-18(16)19/h3-6,8-11,19-20H,7,12-14H2,1-2H3,(H2,24,25)(H,26,30)(H,28,29)/t20-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QXAXLSMKNHJDNM-FQEVSTJZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C(=NCCCC(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN(C)C(=NCCC[C@@H](C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H28N4O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40673979 | |

| Record name | (E)-N~5~-[Amino(dimethylamino)methylidene]-N~2~-{[(9H-fluoren-9-yl)methoxy]carbonyl}-L-ornithine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40673979 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

424.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

268564-10-9 | |

| Record name | (E)-N~5~-[Amino(dimethylamino)methylidene]-N~2~-{[(9H-fluoren-9-yl)methoxy]carbonyl}-L-ornithine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40673979 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for Fmoc Arg Me 2 Oh and Derivatives

Synthesis of Fmoc-Arg(Me)2-OH Precursors

The creation of this compound relies on the availability of suitable precursors. The synthesis often starts from a protected form of arginine or a related amino acid like ornithine. One established method involves the conversion of a protected ornithine residue into S-methyl-isothiocitrulline, which can then react with secondary amines to yield disubstituted arginine derivatives. Commercially available Fmoc derivatives of various methylated arginines, including Nω,Nω-dimethyl-arginine, allow for their direct use in peptide synthesis without the need for on-resin modification.

Another approach focuses on the Nα-methylation of amino acids. A practical method for preparing Nα-methyl-Nα-(o-nitrobenzenesulfonyl)-α-amino acids involves N-alkylation using dimethyl sulfate (B86663) and the base DBU, followed by an SN2-type saponification for ester cleavage, which avoids racemization. While this applies to N-alpha methylation, the principles of activating and alkylating nitrogen-containing groups are relevant. For the target compound, the methylation occurs on the side-chain guanidino group. The synthesis of the aza-arginine precursor, Fmoc-aza-Arg(Boc)2, has been achieved through the alkylation of mono-protected hydrazines, demonstrating an alternative pathway to complex arginine derivatives.

Solid-Phase Synthesis of this compound

While this compound is often synthesized and then used in SPPS, methods also exist for performing methylation directly on a solid support. This is particularly useful for creating N-methylated amino acids when the desired building block is commercially unavailable or too expensive.

One of the most effective strategies for N-methylation on a solid support is the Biron–Kessler method. This technique is an evolution of earlier work by Fukuyama and is based on activating the α-amino group with a 2-nitrobenzenesulfonyl (o-NBS) protecting group. The presence of the o-NBS group acidifies the amine's proton, making it susceptible to methylation. The methylation is carried out, followed by the removal of the o-NBS group, which frees the now-methylated amine for the next coupling step in peptide synthesis. This procedure has been optimized to be completed in as little as 35 minutes without solvent changes.

The three main steps are:

Sulfonylation: The free amine is activated with o-nitrobenzenesulfonyl chloride (o-NBS-Cl).

Methylation: The activated amine is methylated using a methylating agent like dimethyl sulfate in the presence of a base such as DBU (1,8-diazabicyclo[5.4.0]undec-7-ene).

Desulfonylation: The o-NBS group is removed by treatment with a thiol, such as β-mercaptoethanol, and a base.

The 2-chlorotrityl chloride (2-CTC) resin is a highly versatile solid support used in SPPS. It is particularly valuable for synthesizing Fmoc-N-methyl-amino acids. In this strategy, the 2-CTC resin acts as a temporary protecting group for the carboxylic acid of the amino acid. This allows for manipulations of the N-terminus, such as the Biron-Kessler methylation, to be performed.

The key advantages of using 2-CTC resin include the mild cleavage conditions required to release the final product, which helps to preserve sensitive functional groups, and its reusability over multiple synthesis cycles. The process involves anchoring the Fmoc-amino acid to the resin, removing the Fmoc group, performing the N-methylation chemistry (e.g., the Biron-Kessler method), re-protecting the newly methylated amine with Fmoc, and finally cleaving the completed Fmoc-N-Me-AA-OH from the resin.

The choice of methylating agent is a critical step in the synthesis of methylated compounds. Dimethyl sulfate ((CH₃)₂SO₄) and methyl iodide (CH₃I) are two common reagents used for this purpose in peptide synthesis.

Dimethyl sulfate is known for its high reactivity and low cost, making it a preferred choice in industrial applications. It is a powerful alkylating agent effective for methylating amines, phenols, and thiols. However, its high toxicity is a significant drawback. In a variation of the Haworth methylation, dimethyl sulfate with LiOH in THF has been used to achieve nearly quantitative yields with reduced side reactions.

Methyl iodide is also an effective reagent for methylation but is generally considered less hazardous than dimethyl sulfate, though it is more expensive. Its use is widespread, particularly in classic procedures like the Kuhn methylation, often in conjunction with silver oxide.

A comparative analysis of the green chemistry metrics for these reagents shows that while both are effective, alternatives like dimethyl carbonate (DMC) are gaining favor due to significantly lower toxicity. However, in the context of the Biron-Kessler method for N-methylation, both dimethyl sulfate and methyl iodide have been successfully employed, with studies comparing their efficacy for the synthesis of Fmoc-N-Me-AA-OH on 2-CTC resin. The choice often comes down to a balance of reactivity, cost, and safety considerations.

| Reagent | Key Characteristics |

| Dimethyl Sulfate | High reactivity, low cost, highly toxic, industry preference. |

| Methyl Iodide | Effective O-methylation agent, less hazardous than dimethyl sulfate, more expensive. |

| Dimethyl Carbonate | Far lower toxicity, less reactive (may require high pressure). |

Synthesis of Specialized Methylated Arginine Derivatives for Fmoc SPPS

The incorporation of methylated arginine residues into synthetic peptides is crucial for studying post-translational modifications (PTMs) that play a significant role in regulating protein function, including gene expression. sigmaaldrich-jp.com The development of protected methylated arginine derivatives compatible with Fluorenylmethyloxycarbonyl (Fmoc) solid-phase peptide synthesis (SPPS) has been instrumental for researchers in this field. sigmaaldrich-jp.comsemanticscholar.org These building blocks allow for the direct and site-specific introduction of monomethylated, asymmetrically dimethylated, or symmetrically dimethylated arginine into peptide sequences.

Key derivatives that have become standard tools include Fmoc-Arg(Me,Pbf)-OH, Fmoc-ADMA(Pbf)-OH, and Fmoc-SDMA(Boc)2-ONa. sigmaaldrich-jp.comnih.gov These compounds are designed for ease of use in automated methods and to minimize side reactions during synthesis. sigmaaldrich-jp.com

| Derivative | Modification Introduced | Guanidino Protecting Group |

| Fmoc-Arg(Me,Pbf)-OH | Monomethylarginine (MMA) | Pbf |

| Fmoc-ADMA(Pbf)-OH | Asymmetric Dimethylarginine (ADMA) | Pbf |

| Fmoc-SDMA(Boc)2-ONa | Symmetric Dimethylarginine (SDMA) | Boc |

Fmoc-Arg(Me,Pbf)-OH for Monomethylarginine Incorporation

Fmoc-Nα-(9-fluorenylmethoxycarbonyl)-Nω-(2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl)-Nω-methyl-L-arginine, or Fmoc-Arg(Me,Pbf)-OH, is a specialized amino acid derivative used for the direct incorporation of a monomethylarginine (MMA) residue during Fmoc SPPS. semanticscholar.orgnih.gov The synthesis of this building block provides a strategic advantage for producing peptides that are methylated at specific arginine sites, which is essential for investigating the biological impact of this particular PTM.

The synthetic strategy for the parent compound, Fmoc-Arg(Pbf)-OH, typically involves a multi-step process that includes the protection of the arginine's functional groups. google.com A general approach involves:

Esterification of the carboxyl group.

Protection of the α-amino group, often with a temporary group like Boc.

Introduction of the acid-labile Pbf (2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl) group onto the guanidino function.

Removal of the temporary α-amino protecting group.

Saponification of the ester to regenerate the carboxylic acid.

Finally, introduction of the Fmoc group onto the α-amino group. google.com

For the methylated derivative, the methylation step is incorporated into this sequence. The resulting Fmoc-Arg(Me,Pbf)-OH is compatible with standard coupling conditions used in Fmoc SPPS. The Pbf protecting group on the guanidino group is sufficiently stable to the basic conditions used for Fmoc removal (e.g., piperidine) but is readily cleaved during the final trifluoroacetic acid (TFA)-mediated step to release the deprotected peptide. semanticscholar.org

Fmoc-ADMA(Pbf)-OH for Asymmetric Dimethylarginine Incorporation

For the introduction of asymmetric dimethylarginine (ADMA), the building block of choice is Fmoc-Nα-(9-fluorenylmethoxycarbonyl)-Nω,Nω-dimethyl-Nω’-(2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl)-L-arginine, or Fmoc-ADMA(Pbf)-OH. nih.govsigmaaldrich.com This derivative allows for the precise placement of ADMA within a peptide sequence, facilitating research into its role in cellular processes and as a potential target for drug development. sigmaaldrich.com

Like its monomethylated counterpart, Fmoc-ADMA(Pbf)-OH is designed for compatibility with standard Fmoc SPPS protocols. sigmaaldrich.comsigmaaldrich.com It can be coupled using standard activation methods, and the Pbf group is cleaved simultaneously with other acid-labile side-chain protecting groups and cleavage from the resin using a TFA-based cocktail. sigmaaldrich.comsigmaaldrich.com However, some studies have noted that the Fmoc-ADMA(Pbf)-OH building block may exhibit sensitivity to the high temperatures sometimes employed in microwave-assisted peptide synthesis, suggesting that coupling conditions may need to be optimized for this specific derivative. universiteitleiden.nl

Fmoc-SDMA(Boc)2-ONa for Symmetric Dimethylarginine Incorporation

The synthesis of peptides containing symmetric dimethylarginine (SDMA) is accomplished using Fmoc-Nα-(9-fluorenylmethoxycarbonyl)-Nω,Nω’-dimethyl-Nω,Nω’-bis(tert-butoxycarbonyl)-L-arginine sodium salt, abbreviated as Fmoc-SDMA(Boc)2-ONa. sigmaaldrich-jp.comnih.gov This reagent utilizes Boc (tert-butoxycarbonyl) groups to protect the guanidino function, which are removed during the final TFA cleavage step. alfa-chemistry.comnetascientific.com

This derivative is suitable for use in standard Fmoc SPPS and can be introduced using common activation methods. alfa-chemistry.comnetascientific.com For coupling, phosphonium- or uronium-based reagents such as PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) or HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) are recommended. sigmaaldrich-jp.com Because the building block is a sodium salt, only one equivalent of a non-nucleophilic base like N,N-diisopropylethylamine (DIPEA) is typically required for the coupling reaction. sigmaaldrich-jp.com

The commercially available reagent for SDMA incorporation is the sodium salt, Fmoc-SDMA(Boc)2-ONa, rather than its corresponding free acid, Fmoc-SDMA(Boc)2-OH. sigmaaldrich-jp.comnih.gov This choice is dictated by stability issues inherent to the free acid form. sigmaaldrich-jp.com

Research has shown that Fmoc-SDMA(Boc)2-OH is not very stable, particularly when stored at temperatures above -20 °C. sigmaaldrich-jp.com The instability arises because the free carboxylic acid can intramolecularly catalyze the partial loss of one of the Boc protecting groups from the guanidine (B92328) side chain. sigmaaldrich-jp.com This degradation compromises the purity of the building block and can lead to complications during peptide synthesis.

To address this, the sodium salt was developed. By converting the carboxylic acid to its sodium salt, the internal catalysis is prevented, leading to a significantly more stable compound. sigmaaldrich-jp.com This enhanced stability ensures the quality and reliability of the building block for the successful synthesis of SDMA-containing peptides. sigmaaldrich-jp.com

| Compound | Form | Storage Stability | Rationale for Use |

| Fmoc-SDMA(Boc)2-OH | Free Acid | Unstable above -20 °C; prone to loss of a Boc group. sigmaaldrich-jp.com | Replaced due to stability issues. sigmaaldrich-jp.comnih.gov |

| Fmoc-SDMA(Boc)2-ONa | Sodium Salt | Improved stability compared to the free acid. sigmaaldrich-jp.com | Current standard for SDMA incorporation in Fmoc SPPS. sigmaaldrich-jp.com |

Table of Mentioned Compounds

| Abbreviation / Trivial Name | Full Chemical Name |

| This compound | Nα-(9-fluorenylmethoxycarbonyl)-Nω,Nω-dimethyl-L-arginine |

| Fmoc | 9-fluorenylmethoxycarbonyl |

| SPPS | Solid-Phase Peptide Synthesis |

| Fmoc-Arg(Me,Pbf)-OH | Nα-(9-fluorenylmethoxycarbonyl)-Nω-(2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl)-Nω-methyl-L-arginine |

| Pbf | 2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl |

| Boc | tert-butoxycarbonyl |

| Fmoc-Arg(Pbf)-OH | Nα-(9-fluorenylmethoxycarbonyl)-Nω-(2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl)-L-arginine |

| TFA | Trifluoroacetic acid |

| Fmoc-ADMA(Pbf)-OH | Nα-(9-fluorenylmethoxycarbonyl)-Nω,Nω-dimethyl-Nω’-(2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl)-L-arginine |

| Fmoc-SDMA(Boc)2-ONa | Nα-(9-fluorenylmethoxycarbonyl)-Nω,Nω’-dimethyl-Nω,Nω’-bis(tert-butoxycarbonyl)-L-arginine sodium salt |

| PyBOP | Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate |

| HBTU | 2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate |

| DIPEA | N,N-diisopropylethylamine |

| Fmoc-SDMA(Boc)2-OH | Nα-(9-fluorenylmethoxycarbonyl)-Nω,Nω’-dimethyl-Nω,Nω’-bis(tert-butoxycarbonyl)-L-arginine |

Advanced Solid Phase Peptide Synthesis Spps Applications of Fmoc Arg Me 2 Oh

Incorporation Challenges and Solutions in SPPS

The introduction of arginine into a peptide sequence is frequently complicated by side reactions that can reduce yield and purity. The primary challenge involves the guanidino side chain, which, unless properly managed, can lead to undesirable products.

A significant side reaction during the activation of arginine derivatives in SPPS is the intramolecular cyclization of the activated carboxylic acid with the side-chain guanidine (B92328) group. rsc.org This process forms a stable, inactive piperidine-2-carboxamide (B12353) derivative, commonly known as a δ-lactam. csic.es This reaction consumes the activated amino acid, preventing its incorporation into the peptide chain and leading to the formation of deletion sequences. rsc.orgcsic.es This issue is particularly pronounced when using arginine derivatives with bulky sulfonyl-based protecting groups like 2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl (Pbf). rsc.org

The choice of solvent plays a critical role in the extent of δ-lactam formation. N,N-Dimethylformamide (DMF) has traditionally been the solvent of choice for SPPS. csic.es However, due to its classification as a substance of very high concern, greener alternatives like N-Butylpyrrolidinone (NBP) have been investigated. csic.es

Studies comparing DMF and NBP have shown that δ-lactam formation can be more significant in NBP, especially under standard conditions. rsc.orgcsic.es At room temperature, the activation of Fmoc-Arg(Pbf)-OH and subsequent δ-lactam formation occur at similar rates in both solvents. csic.es However, when coupling to a resin, the use of NBP can result in significantly lower incorporation of arginine compared to DMF (less than 50% in NBP versus over 98% in DMF in one study). csic.es This is partly attributed to NBP's higher viscosity, which can impede the diffusion of the coupling reagents into the resin matrix. csic.esacs.org At elevated temperatures (e.g., 60°C), δ-lactam formation accelerates in both solvents, with the conversion being slightly faster in NBP. csic.es

| Solvent | Relative δ-Lactam Formation (Qualitative) | Typical Coupling Efficiency (Fmoc-Arg(Pbf)-OH) | Key Considerations |

|---|---|---|---|

| DMF | Lower | >98% | Reprotoxic; effective at solvating and reducing side reactions. csic.es |

| NBP | Higher | <50% (improves with optimization) | Greener alternative; higher viscosity can exacerbate lactamization and lower coupling rates. rsc.orgcsic.es |

To overcome the challenges associated with NBP, optimization of coupling conditions is essential. Elevating the temperature is a key strategy, as it reduces the viscosity of NBP, thereby improving reagent penetration into the resin. csic.es Research has demonstrated that performing the coupling at 45°C in NBP significantly improves the incorporation of Fmoc-Arg(Pbf)-OH from 44.9% to 85.5% in a model peptide. csic.es

Further optimization involves adjusting reagent ratios and the activation procedure. A successful strategy for incorporating Fmoc-Arg(Pbf)-OH in NBP involves using 1.75 equivalents of the amino acid, 1.8 equivalents of N,N'-Diisopropylcarbodiimide (DIC), and 1.5 equivalents of OxymaPure (ethyl cyanohydroxyiminoacetate). csic.es The coupling is performed at 45°C, which not only mitigates viscosity issues but also accelerates the desired coupling reaction. csic.es

In situ activation, where the coupling reagent is added to a mixture of the amino acid, activating agent, and the resin, is a critical strategy to minimize δ-lactam formation. csic.es Pre-activating the amino acid for an extended period before adding it to the resin allows more time for the intramolecular cyclization to occur.

A refined in situ approach, particularly effective in NBP at elevated temperatures, involves adding the Fmoc-Arg(Pbf)-OH and OxymaPure solution to the resin first and allowing the mixture to reach the target temperature (e.g., 45°C). csic.es The DIC is then added in portions, for instance, half at the beginning of the reaction and the second half after 30 minutes. csic.es This "pre-conditioning" strategy ensures that the coupling reaction begins immediately upon activation, competing more effectively with the formation of the δ-lactam and leading to coupling efficiencies as high as 92.3% in NBP. csic.es

For arginine derivatives that use temporary protecting groups, the stability and lability of these groups are paramount. The protecting group must be stable throughout the synthesis cycles but readily removable during the final cleavage step without causing side reactions. google.com The dimethyl groups on Fmoc-Arg(Me)2-OH are not protecting groups and are stable to standard cleavage conditions. The following comparison is relevant for the widely used sulfonyl-based protected arginine derivatives.

The most common protecting groups for the arginine side chain in Fmoc-SPPS are sulfonyl-based, including 2,2,5,7,8-pentamethylchroman-6-sulfonyl (Pmc), 2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl (Pbf), and 1,2-dimethylindole-3-sulfonyl (MIS). mdpi.comnih.gov

Pmc (2,2,5,7,8-pentamethylchroman-6-sulfonyl) : Introduced as a more acid-labile alternative to earlier groups like Mtr, Pmc significantly reduced the time required for deprotection. nih.govchempep.com

Pbf (2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl) : Pbf is structurally similar to Pmc but contains a five-membered furan (B31954) ring instead of a six-membered chroman ring, making it slightly more labile. mdpi.comnih.gov It has become the standard protecting group for arginine due to its favorable cleavage kinetics, typically being removed within 1-2 hours with trifluoroacetic acid (TFA). nih.govresearchgate.net However, for peptides containing multiple arginine residues, longer cleavage times may still be necessary. nih.gov

MIS (1,2-dimethylindole-3-sulfonyl) : The MIS group was developed to be even more acid-labile than Pbf. nih.govresearchgate.net In a comparative study, the MIS group was completely cleaved from a model peptide in 30 minutes using a 1:1 TFA/DCM solution, whereas only 4% of the Pbf-protected peptide was deprotected under the same conditions. nih.gov This increased lability makes it a potentially better option for synthesizing Arg-rich or other acid-sensitive peptides. researchgate.net

A primary side reaction during cleavage is the reattachment of the cleaved protecting group to other sensitive residues in the peptide, particularly tryptophan. google.comresearchgate.net The Pbf group is considered less prone to this side reaction compared to Pmc. peptide.com

| Protecting Group | Relative Acid Lability | Key Advantages | Key Disadvantages |

|---|---|---|---|

| Pmc | Less Labile | More labile than older groups like Mtr. nih.gov | Slower cleavage than Pbf; can lead to side reactions with Trp. peptide.com |

| Pbf | Moderately Labile | "Gold standard"; good balance of stability and lability; less prone to Trp modification than Pmc. nih.govresearchgate.netpeptide.com | Requires extended cleavage for multi-Arg peptides; can still cause side reactions. nih.gov |

| MIS | Most Labile | Very rapid cleavage, beneficial for acid-sensitive peptides. nih.govresearchgate.net | Less commercially widespread and considered more experimental. researchgate.net |

Implications of Protecting Group Lability and Side Reactions

Strategies for Managing Side-Chain Protecting Group Removal

The successful synthesis of peptides using Fmoc-amino acids hinges on the strategic management of protecting groups. In Fmoc-based SPPS, the α-amino group is protected by the base-labile Fmoc group, while side-chain functional groups are protected by acid-labile groups. google.com For arginine, protecting the guanidinium (B1211019) group is crucial to prevent side reactions. rsc.org The 2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl (Pbf) group is a popular choice for this purpose. rsc.orgchempep.com

The removal of these protecting groups is a critical step. The Fmoc group is typically removed by treatment with a solution of piperidine (B6355638) in a solvent like dimethylformamide (DMF). rsc.org The final cleavage of the peptide from the resin and the removal of side-chain protecting groups like Pbf are usually accomplished simultaneously by treatment with a strong acid, most commonly trifluoroacetic acid (TFA). google.comsigmaaldrich.com

However, the use of strong acids can generate highly reactive cationic species that may lead to unwanted modifications of sensitive amino acid residues such as tryptophan, methionine, and tyrosine. sigmaaldrich.com To mitigate these side reactions, scavengers are added to the cleavage cocktail. sigmaaldrich.com A common non-malodorous cleavage cocktail that is effective for most sequences, especially when using derivatives like Fmoc-Trp(Boc)-OH and Fmoc-Arg(Pbf)-OH, is a mixture of TFA, triisopropylsilane (B1312306) (TIS), and water. sigmaaldrich.com For peptides containing multiple arginine residues, extended cleavage times may be necessary to ensure complete removal of the Pbf group. semanticscholar.org

Some protecting groups, like the 4-methoxy-2,3,6-trimethylbenzenesulfonyl (Mtr) and 2,2,5,7,8-pentamethylchroman-6-sulfonyl (Pmc) groups, can also be used for arginine side-chain protection but may present their own challenges, such as requiring extended deprotection conditions. google.comchempep.com The choice of protecting group and the cleavage strategy must be carefully considered to ensure the synthesis of a high-quality peptide.

Synthesis of Peptides Containing Methylated Arginine Residues

The incorporation of methylated arginine residues into peptides is of significant interest due to the role of arginine methylation in various biological processes, including signal transduction and transcriptional regulation. cellsignal.com this compound and related derivatives are essential building blocks for the synthesis of such peptides via SPPS. merckmillipore.com

Production of Monomethyl, Asymmetric Dimethyl, and Symmetric Dimethyl Arginine-Containing Peptides

Arginine can be monomethylated (MMA), asymmetrically dimethylated (aDMA), or symmetrically dimethylated (sDMA). cellsignal.com Each of these modifications can have distinct functional consequences. cellsignal.com The synthesis of peptides containing these specific methylation patterns is made possible by using the corresponding Fmoc-protected amino acid derivatives.

Commercially available building blocks for introducing these modified residues include:

Fmoc-Arg(Me,Pbf)-OH for monomethylated arginine. sigmaaldrich.comsigmaaldrich.com

Fmoc-ADMA(Pbf)-OH for asymmetric dimethylarginine. sigmaaldrich.com

Fmoc-SDMA(Boc)2-OH for symmetric dimethylarginine. sigmaaldrich.comnih.gov

These derivatives are compatible with standard Fmoc SPPS protocols. sigmaaldrich.com The use of these orthogonally protected forms is crucial for the successful synthesis of peptides containing methylated arginine residues. nih.gov

| Methylation Type | Recommended Building Block | Side-Chain Protection |

|---|---|---|

| Monomethyl Arginine (MMA) | Fmoc-Arg(Me,Pbf)-OH | Pbf |

| Asymmetric Dimethyl Arginine (aDMA) | Fmoc-ADMA(Pbf)-OH | Pbf |

| Symmetric Dimethyl Arginine (sDMA) | Fmoc-SDMA(Boc)2-OH | Boc |

Table 1: Building blocks for the synthesis of peptides containing methylated arginine residues. sigmaaldrich.comsigmaaldrich.comnih.gov

The synthesis involves the sequential coupling of these Fmoc-protected methylated arginine derivatives, along with other amino acids, onto a solid support. nih.gov Following chain assembly, the protecting groups are removed to yield the final methylated peptide. sigmaaldrich.com

Strategies for Introducing Specific Methylation Patterns

The introduction of specific methylation patterns into a peptide sequence is achieved by the stepwise incorporation of the desired Fmoc-protected methylated arginine derivative at the appropriate position during SPPS. nih.gov For instance, to synthesize a peptide with a monomethylated arginine at a specific site, Fmoc-Arg(Me,Pbf)-OH would be used in that particular coupling cycle. sigmaaldrich.com

The choice of coupling reagents is also a key consideration. Uronium-based reagents like HBTU or HATU are often recommended for coupling these specialized amino acid derivatives. sigmaaldrich.com Due to the potential for side reactions and the high cost of these reagents, it is often advisable to perform the coupling of these modified amino acids manually and to carefully monitor the reaction progress. sigmaaldrich.com

Automation and Scalability in this compound based SPPS

Solid-phase peptide synthesis has been widely adopted in the pharmaceutical industry due in part to its amenability to automation and scalability. researchgate.netrsc.org The use of this compound and other protected amino acid derivatives is compatible with automated SPPS protocols, which can significantly accelerate the synthesis process. merckmillipore.comuzh.ch

Automated peptide synthesizers can perform the repetitive cycles of deprotection, washing, and coupling with high efficiency and reproducibility. uzh.ch This has enabled the routine synthesis of peptides with high purity and in a scalable manner. rsc.org Microwave-assisted SPPS, for example, can enhance the incorporation of Fmoc-Arg(Pbf)-OH, leading to reduced reaction times and improved yields, particularly in arginine-rich sequences. chempep.com

Furthermore, the development of green chemistry approaches in SPPS, such as the use of more environmentally friendly solvents like 2-MeTHF, is contributing to more sustainable and scalable peptide manufacturing processes. chempep.comrsc.org These advancements, combined with the availability of high-quality Fmoc-protected amino acids, are expanding the applications of automated and large-scale SPPS for the production of complex peptides. rsc.orgresearchgate.net

Purity and Characterization of this compound in SPPS

The purity of the final peptide product is of paramount importance, particularly for therapeutic applications. The use of high-purity Fmoc-amino acid derivatives is a critical starting point. nih.gov Commercially available Fmoc-L-hArg(Et)2-OH*HCl, a related compound, is often supplied with a purity of at least 98% and an enantiomeric purity of at least 99.7%. iris-biotech.de

The presence of impurities in the starting materials, such as residual acetic acid, can lead to chain termination during peptide synthesis. nih.gov Therefore, it is essential to use highly purified reagents. nih.gov

Following synthesis, the crude peptide is typically purified using techniques such as reversed-phase high-performance liquid chromatography (RP-HPLC). The identity and purity of the final peptide are then confirmed by analytical methods like mass spectrometry and amino acid analysis. nih.gov

| Parameter | Specification | Reference |

|---|---|---|

| Purity (HPLC) | ≥ 98% | iris-biotech.de |

| Enantiomeric Purity | ≥ 99.7% | iris-biotech.de |

Table 2: Typical purity specifications for a related Fmoc-protected arginine derivative. iris-biotech.de

Careful control over the synthesis process, including the choice of protecting groups, coupling reagents, and cleavage conditions, is essential to minimize the formation of by-products and ensure a high-purity final product.

Biological and Biochemical Research Applications of Peptides Containing Fmoc Arg Me 2 Oh

Role in Studying Protein Arginine Methylation (PRMTs)

Protein arginine methyltransferases (PRMTs) are a family of enzymes responsible for catalyzing the transfer of methyl groups from S-adenosylmethionine (SAM) to arginine residues within proteins. biorxiv.orgresearchgate.net This methylation has profound effects on protein function, influencing processes such as signal transduction, gene transcription, and RNA processing. nih.gov The family of PRMTs is divided into types based on the methylation state they produce. biorxiv.orguniversiteitleiden.nl Fmoc-Arg(Me)2-OH is instrumental in creating peptide substrates that mimic these natural methylation events, which is essential for dissecting the complex enzymology of PRMTs. fishersci.comsigmaaldrich.com

Investigating Type I and Type II PRMT Activities

Type I PRMTs (PRMT1, 2, 3, 4, 6, and 8) catalyze the formation of monomethylarginine (MMA) and subsequently asymmetric dimethylarginine (ADMA). nih.govbiorxiv.org In contrast, Type II PRMTs (PRMT5 and 9) produce MMA and symmetric dimethylarginine (SDMA). biorxiv.orguniversiteitleiden.nl A much less common third type, Type III, only forms MMA. universiteitleiden.nl The availability of synthetic peptides containing ADMA, made possible by this compound, is crucial for studying the competitive and distinct activities of these enzyme classes. biorxiv.orgpnas.org

Research has shown that the presence of ADMA can influence the subsequent activity of PRMTs. For example, peptides containing ADMA serve as controls or specific probes to understand how the pre-existence of this mark affects further methylation or the binding of effector proteins. universiteitleiden.nl The ability to synthesize peptides with precise methylation patterns allows researchers to investigate the interplay between different PRMTs and how they contribute to the cellular landscape of arginine methylation. pnas.org

Probing the Specificity of Methyltransferases (e.g., PRMT5)

The substrate specificity of PRMTs is a key area of investigation. While PRMT5 is the primary enzyme responsible for SDMA, its activity can be influenced by the methylation state of the substrate. tandfonline.com Synthetic peptides incorporating ADMA, generated using this compound, are used to test the binding and catalytic activity of PRMT5 and other methyltransferases. ppke.husigmaaldrich.com These studies help to elucidate the recognition motifs and structural determinants that govern whether a particular arginine residue will be methylated and in what form.

For instance, studies on histone tails have utilized peptides with specific methylation patterns to understand how modifications at one site affect the activity of PRMTs at another. The use of this compound in synthesizing these peptides has been pivotal in demonstrating the crosstalk between different PTMs and their collective impact on enzyme activity. tandfonline.com

| Enzyme | Type | Product(s) | Role of this compound in Studying Activity |

| PRMT1 | Type I | ADMA, MMA | Synthesis of ADMA-containing peptides to study product inhibition and interplay with other PRMTs. pnas.org |

| PRMT5 | Type II | SDMA, MMA | Creation of ADMA peptides to probe substrate specificity and differentiate from its preferred SDMA-producing activity. tandfonline.com |

| PRMT4 (CARM1) | Type I | ADMA, MMA | Used to create specific substrates for inhibitor screening and mechanistic studies. biorxiv.orgresearchgate.net |

| PRMT6 | Type I | ADMA, MMA | Synthesis of peptide substrates to investigate its role in various cancers and viral replication. universiteitleiden.nl |

Development of Biochemical Probes and Assays

The precise incorporation of ADMA into peptides using this compound has enabled the development of sophisticated biochemical tools to probe the function of this modification. alfa-chemistry.com These tools are essential for identifying proteins that are regulated by arginine methylation and for screening for inhibitors of PRMTs.

Substrates for Enzymatic Assays

Peptides containing ADMA are invaluable as substrates and controls in a variety of enzymatic assays. alfa-chemistry.com They are used in radioactive, fluorescence-based, and mass spectrometry-based assays to measure the activity of PRMTs and other enzymes that may interact with or process methylated proteins. iris-biotech.de For example, in assays designed to screen for inhibitors of Type I PRMTs, peptides containing ADMA can be used as standards or to understand the mechanism of inhibition.

The development of fluorogenic substrates, where the peptide sequence is attached to a fluorescent reporter, has been particularly impactful. pnas.org By synthesizing these substrates with and without the ADMA modification, researchers can create highly specific assays to monitor enzyme activity in real-time.

Modifiers in Protein Labeling

Beyond their use as substrates, peptides synthesized with this compound can be used as modifiers in protein labeling experiments. alfa-chemistry.com These peptides can be designed to bind to specific protein domains that recognize the ADMA mark, such as Tudor domains. researchgate.net By attaching a label (e.g., a biotin (B1667282) tag or a fluorescent dye) to the peptide, researchers can identify and isolate proteins that bind to asymmetrically dimethylated arginine. This approach has been instrumental in identifying the "readers" of the arginine methyl mark, which are crucial components of the signaling pathways mediated by this PTM. nih.gov

Research in Epigenetics and Gene Regulation

Arginine methylation, particularly of histone proteins, is a cornerstone of epigenetic regulation. nih.govnih.gov The state of histone methylation can either promote or repress gene transcription, contributing to the "histone code" that governs gene expression. tandfonline.com The synthesis of histone peptides with specific ADMA marks using this compound has been fundamental to deciphering this code. universiteitleiden.nlfishersci.com

Studies have shown that asymmetric dimethylation of histone H4 at arginine 3 (H4R3me2a) by PRMT1 is generally associated with transcriptional activation. pnas.orgtandfonline.com Conversely, symmetric dimethylation of the same residue by PRMT5 is linked to repression. tandfonline.com By creating synthetic histone tail peptides containing H4R3me2a, researchers can perform in vitro transcription assays and binding studies to understand the precise molecular mechanisms by which this mark influences chromatin structure and the recruitment of transcriptional machinery. universiteitleiden.nlnih.gov

Furthermore, the interplay between arginine methylation and other PTMs, such as phosphorylation and acetylation, is a critical area of research. biorxiv.orgnih.gov The ability to synthesize peptides with multiple, defined modifications allows for a systematic investigation of this PTM crosstalk. For example, research has explored how the phosphorylation of serine residues adjacent to a methylated arginine can alter the binding of effector proteins, thereby modulating the downstream biological outcome. biorxiv.orgtandfonline.com These complex studies are only possible through the precise chemical synthesis afforded by building blocks like this compound.

Impact on Histone Modification Studies

The study of histone modifications, a cornerstone of epigenetics, has been significantly advanced by the ability to synthesize histone tail peptides with specific PTMs. biorxiv.orgacs.org this compound is instrumental in creating peptides that replicate the symmetric dimethylation of arginine residues on histone tails, such as on histone H4 at arginine 3 (H4R3me2s). nih.govmdpi.com

Detailed Research Findings:

Transcriptional Regulation: The methylation state of histone arginine residues can dictate gene activation or repression. nih.govportlandpress.com For instance, PRMT5-mediated symmetric dimethylation of H4R3 is often associated with transcriptional repression. nih.gov Synthetic peptides containing H4R3me2s, created using this compound, are used in biochemical assays to study how this mark influences the binding of regulatory proteins and the recruitment of chromatin-modifying complexes. nih.govnih.gov

Crosstalk with Other PTMs: Research has revealed intricate crosstalk between different histone modifications. For example, the presence of H4R3me2s can influence the acetylation of other residues on the histone tail. nih.gov Studies using synthetic peptides have shown that Nα-acetylation of the H4 peptide has a minimal effect on symmetric dimethylation at Arg3 by PRMT5. biorxiv.orgresearchgate.net Conversely, loss of Nα-acetylation on H4 has been shown to decrease H4R3me2s levels by downregulating PRMT5 in colorectal cancer cells. biorxiv.orgresearchgate.net this compound enables the precise synthesis of peptides needed to investigate these complex interdependencies. nih.govbiorxiv.org

Below is a table summarizing key histone arginine methylation sites and their general functions:

| Histone Modification | Associated Function | Reference |

| H4R3me2s | Transcriptional Repression | nih.gov |

| H3R8me2s | Transcriptional Silencing | mdpi.com |

| H3R2me2s | Gene Activation | portlandpress.com |

| H3R17me2a | Transcriptional Activation | frontiersin.org |

Role in Chromatin Structure and Gene Expression

The "histone code" hypothesis posits that specific combinations of histone modifications act as a signaling platform, recruiting proteins to regulate chromatin structure and gene expression. biorxiv.org Symmetrically dimethylated arginine is a vital component of this code.

Detailed Research Findings:

Recruitment of Effector Proteins: Symmetrically dimethylated histone tails can be recognized by specific "reader" proteins, which then initiate downstream signaling events. mdpi.comportlandpress.com The Tudor domain is a well-characterized protein module that can bind to methylated arginine residues. portlandpress.comoup.com Peptides synthesized with this compound are essential for in vitro binding assays and structural studies to understand how these reader domains recognize their specific histone marks, thereby influencing chromatin accessibility and gene transcription. nih.govmdpi.com

Opposing Effects of Arginine Methylation: The type of dimethylation—symmetric (sDMA) versus asymmetric (aDMA)—at the same residue can have opposite biological outcomes. For example, at H4R3, PRMT1-mediated aDMA is linked to transcriptional activation, while PRMT5-mediated sDMA is linked to repression. nih.gov The availability of both this compound (symmetrical) and its asymmetrical counterpart allows researchers to synthesize peptides that precisely mimic each modification, enabling a direct comparison of their effects on chromatin-associated processes. nih.govnih.gov

Studies on Protein-Protein Interactions

Arginine methylation is a widespread post-translational modification that frequently occurs in disordered protein regions and mediates crucial protein-protein interactions. portlandpress.com The ability to incorporate symmetrically dimethylated arginine into synthetic peptides using this compound is fundamental to studying these interactions. biorunstar.com

Investigating Interactions with Tudor Domains (e.g., SMN protein)

A primary role of symmetric arginine dimethylation is to create binding motifs for Tudor domain-containing proteins. portlandpress.comoup.com The Survival of Motor Neuron (SMN) protein is a prime example, whose Tudor domain plays a critical role in its function. portlandpress.combiorxiv.org

Detailed Research Findings:

SMN and snRNP Biogenesis: The SMN protein is essential for the assembly of small nuclear ribonucleoproteins (snRNPs), the core components of the spliceosome. biorxiv.orgnih.gov The Tudor domain of SMN specifically recognizes and binds to symmetrically dimethylated arginine residues on several Sm proteins (SmB/B', SmD1, and SmD3). portlandpress.comnih.gov This interaction is a critical step in the assembly of the snRNP core. nih.gov Synthetic peptides containing sDMA, produced using this compound, have been instrumental in confirming this binding specificity and in studying the structural basis of the SMN-Sm protein interaction. nih.gov

Implications for Spinal Muscular Atrophy (SMA): Deficiency in the SMN protein leads to SMA, a devastating motor neuron disease. biorxiv.org Many mutations found in SMA patients occur within the SMN Tudor domain and disrupt its ability to bind to methylated arginine motifs. portlandpress.com Research using sDMA-containing peptides helps to elucidate how these mutations lead to disease pathology by preventing essential protein-protein interactions. portlandpress.comlife-science-alliance.org

Other SMN Interactions: The SMN Tudor domain also interacts with other arginine-methylated proteins, including coilin and RNA polymerase II, to regulate nuclear architecture and transcription. biorxiv.orglife-science-alliance.org The use of specific methylated peptides allows for the detailed investigation of each of these distinct interactions. biorxiv.org

The table below highlights proteins that interact with the SMN Tudor domain via symmetrically dimethylated arginine.

| Interacting Protein | Biological Process | Reference |

| SmD1, SmD3, SmB/B' | snRNP Biogenesis | portlandpress.comnih.gov |

| Coilin | Nuclear Architecture (Cajal Bodies) | biorxiv.orglife-science-alliance.org |

| RNA Polymerase II | Transcription Termination | biorxiv.orglife-science-alliance.org |

Development of Peptide Libraries for Interaction Screening

To discover new protein-protein interactions that are dependent on arginine methylation, researchers often employ peptide libraries. biorunstar.com These libraries consist of a large collection of diverse peptide sequences. biorunstar.com

Detailed Research Findings:

Screening for Novel "Readers": By incorporating a symmetrically dimethylated arginine at a specific position within the peptides of a library, researchers can screen for previously unknown proteins that "read" this mark. biorunstar.com This is often done using techniques like protein domain microarrays. For example, such a screening approach identified the Tudor domain of SND1 as an effector for an sDMA motif. portlandpress.com The use of this compound is essential for the solid-phase synthesis of these specialized peptide libraries. biorunstar.com

Immunological Research and Peptide Vaccine Development

Post-translationally modified peptides are increasingly recognized as a source of tumor-specific antigens that can be targeted by the immune system. encyclopedia.pubfrontiersin.org

Creation of Peptide Vaccines

The development of effective cancer vaccines relies on identifying antigens that are unique to tumor cells and can elicit a strong and specific T-cell response. frontiersin.orgexplorationpub.com Post-translational modifications, including methylation, can create such tumor-specific neoantigens. encyclopedia.pubfrontiersin.org

Detailed Research Findings:

PTMs as Tumor-Specific Antigens (TSAs): Proteins in tumor cells can be aberrantly modified due to dysregulated enzyme activity. encyclopedia.pub These modifications, which are not present on the corresponding proteins in normal cells, can be processed and presented by MHC molecules on the cancer cell surface. encyclopedia.pubmdpi.com T-cells that recognize these modified epitopes are not eliminated by central tolerance mechanisms, making them potent targets for immunotherapy. nih.gov

Improving Immunogenicity: Synthetic peptides that mimic these post-translationally modified epitopes can be used to vaccinate patients and stimulate an anti-tumor immune response. frontiersin.orgnih.gov The incorporation of this compound allows for the synthesis of vaccine peptides that precisely replicate symmetrically dimethylated arginine antigens found on tumors. frontiersin.org This approach aims to generate a highly specific T-cell response directed only at cancer cells, improving efficacy and potentially reducing off-target effects. frontiersin.orgnih.gov

Study of Immune Responses

The availability and metabolism of arginine are critical for regulating the immune system, influencing both pro-inflammatory and anti-inflammatory outcomes. nih.gov Asymmetric dimethylarginine (ADMA), the residue introduced using this compound, is an endogenous molecule that can modulate immune cell function. nih.gov By synthesizing peptides containing ADMA, researchers can probe its specific effects on immune processes.

Recent studies have identified ADMA as a potential immunosuppressive factor. Research using a murine dendritic cell line demonstrated that exposure to ADMA significantly impairs the uptake, processing, and presentation of tumor antigens. researchgate.net This disruption leads to a reduced capacity to activate crucial immune cells like CD4+ and CD8+ T cells, suggesting a mechanism by which cancer cells might evade the immune system. researchgate.net The synthesis of specific peptide antigens and immunomodulatory sequences containing dimethylated arginine, facilitated by this compound, is a key strategy for dissecting these pathways and for developing potential immunotherapeutic tools. chemimpex.comambeed.com

Table 1: Research Findings on ADMA in Immune Response

| Research Area | Cell/System Studied | Key Finding with ADMA | Potential Implication |

| Tumor Immunology | Murine Dendritic Cells (DC2.4) | Reduced phagocytic uptake of tumor antigens. researchgate.net | Immune evasion by tumors. researchgate.net |

| Antigen Presentation | Murine Dendritic Cells (DC2.4) | Downregulation of MHC I, MHC II, and other key presentation genes. researchgate.net | Impaired T cell activation. researchgate.net |

| T Cell Activation | Co-culture of DCs and T cells | Diminished activation of CD4+ and CD8+ T cells by ADMA-treated DCs. researchgate.net | Suppression of anti-tumor immune response. researchgate.net |

Protein Engineering and Modification

This compound is a valuable reagent in protein engineering, where the goal is to modify protein structures to study or enhance their function. chemimpex.comchemimpex.com Incorporating ADMA into a peptide or protein sequence can alter its interactions with other molecules, such as nucleic acids or other proteins, thereby modulating biological activity. wikipedia.orgnih.gov Arginine methylation can influence protein-protein interactions by either promoting or inhibiting binding, depending on the context. wikipedia.org The use of this compound in peptide synthesis allows for the precise placement of this modification to study its impact on specific molecular interactions. alfa-chemistry.com

A primary application of incorporating modified amino acids like dimethylated arginine is to enhance the physicochemical properties of peptides and proteins. chemimpex.comchemimpex.comchemimpex.com The addition of two methyl groups to the arginine side chain increases its hydrophobicity and steric bulk while reducing its ability to donate hydrogen bonds. nih.gov These changes can influence protein folding and lead to improved solubility and stability.

Arginine methylation has been shown to be a key regulator of protein stability. oup.comresearchgate.net In several instances, methylation protects proteins from ubiquitin-dependent degradation, thereby increasing their cellular half-life. oup.commdpi.com For example, PRMT5-mediated symmetric dimethylation increases the stability of the 53BP1 protein, which is involved in DNA damage response. mdpi.com Similarly, PRMT1-mediated asymmetric dimethylation enhances the stability of the FEN1 protein. mdpi.com By using this compound to synthesize peptides with site-specific dimethylation, researchers can systematically investigate how this modification contributes to the stability of target proteins.

Table 2: Examples of Proteins Stabilized by Arginine Methylation

| Protein | Methylating Enzyme (PRMT) | Type of Methylation | Effect of Methylation | Reference |

| MLL2 | PRMT1 | Asymmetric Dimethylarginine (ADMA) | Protects against ubiquitin-dependent degradation, increasing stability. | oup.com |

| 53BP1 | PRMT5 | Symmetric Dimethylarginine (SDMA) | Increases protein half-life and stability. | mdpi.com |

| FEN1 | PRMT1 | Asymmetric Dimethylarginine (ADMA) | Enhances protein stability. | mdpi.com |

| LSD1 | CARM1 (PRMT4) | Asymmetric Dimethylarginine (ADMA) | Promotes deubiquitination and stabilization by USP7. | frontiersin.org |

Understanding Post-Translational Control Mechanisms in Eukaryotes

Arginine methylation is a widespread and crucial post-translational modification (PTM) in eukaryotes, regulating a vast array of cellular processes. rsc.orgfrontiersin.org This modification, catalyzed by protein arginine methyltransferases (PRMTs), is involved in gene transcription, RNA processing, DNA damage repair, and signal transduction. nih.govnih.gov There are different types of arginine methylation, including monomethylarginine (MMA), asymmetric dimethylarginine (ADMA), and symmetric dimethylarginine (SDMA), each with distinct functional consequences. wikipedia.orgfrontiersin.org

This compound is a critical chemical tool for deciphering these complex regulatory networks. merckmillipore.comsigmaaldrich.com It allows for the synthesis of well-defined peptide substrates that can be used in biochemical assays to characterize the activity and specificity of the PRMTs that "write" the ADMA mark (Type I PRMTs). rsc.orgmdpi.com Furthermore, these synthetic peptides are essential for identifying and studying "reader" proteins, which contain domains (like Tudor domains) that specifically recognize methylated arginine and translate the modification into a functional outcome. nih.govmdpi.com For instance, asymmetric dimethylation of histone H4 at arginine 3 (H4R3me2a) is generally associated with transcriptional activation, while symmetric dimethylation of the same residue (H4R3me2s) is linked to repression. frontiersin.orgpnas.org The ability to synthesize peptides containing one specific modification, such as ADMA via this compound, is fundamental to elucidating the downstream effects of these distinct epigenetic marks.

Therapeutic and Drug Discovery Applications of Peptides Containing Fmoc Arg Me 2 Oh

Design and Optimization of Peptide-Based Therapeutics

The design of peptide drugs often involves modifying natural peptide sequences to improve their therapeutic characteristics. The incorporation of unnatural or modified amino acids is a primary strategy to achieve this. Fmoc-Arg(Me)2-OH provides a direct route to introduce dimethylarginine, a modification known to modulate biological processes, thereby serving as a powerful tool in the optimization of peptide-based drug candidates. biorunstar.comgoogle.com

A significant hurdle in the development of peptide therapeutics is their susceptibility to degradation by proteases in the body. google.com Chemical modifications, such as the N-methylation of the guanidino group of arginine, can enhance a peptide's resistance to enzymatic cleavage, thereby increasing its circulatory half-life and bioavailability. abyntek.comnih.gov

Beyond stability, the incorporation of dimethylarginine is a potent method for modulating the bioactivity of a peptide. Asymmetric dimethylarginine (ADMA) is a naturally occurring endogenous inhibitor of nitric oxide synthase (NOS) enzymes. biorunstar.comnih.govresearchgate.net By competing with L-arginine, ADMA can reduce the production of nitric oxide (NO), a critical signaling molecule in numerous physiological processes, including vasodilation and neurotransmission. nih.govoup.com The synthesis of peptide analogs containing ADMA using this compound allows researchers to design molecules with built-in NOS-inhibiting properties. biorunstar.com

Research has also demonstrated how dimethylarginine can influence the kinetics of other enzymatic reactions. In a study investigating the N-terminal acetylation of histone H4 peptides, synthetic peptides were created using this compound. nih.govresearchgate.net The findings showed that the presence of asymmetric dimethylation at the arginine-3 position (H4R3me2a) significantly impacted the catalytic efficiency (kcat/Km) of the N-terminal acetyltransferase D (NatD) enzyme. nih.gov This highlights how introducing dimethylarginine can fine-tune a peptide's interaction with its biological target.

Table 1: Research Findings on the Bioactivity of Peptides Containing Asymmetric Dimethylarginine (ADMA)

| Research Area | Finding | Implication for Drug Design | Source |

| Nitric Oxide Synthesis | ADMA, formed from Arg(Me)2, is an endogenous competitive inhibitor of all nitric oxide synthase (NOS) isoforms. | Peptides can be designed with inherent NOS-inhibiting activity for conditions where reduced NO is beneficial. | biorunstar.comnih.govnih.gov |

| Enzyme Kinetics | The presence of asymmetric dimethylarginine in a histone H4 peptide substrate alters the catalytic efficiency of the acetyltransferase enzyme NatD. | Demonstrates that incorporating Arg(Me)2 can precisely modulate a peptide's interaction with its target enzyme, allowing for the fine-tuning of its biological effect. | nih.gov |

| Cardiovascular Health | Elevated plasma levels of ADMA are considered a risk factor for various cardiovascular diseases, including hypertension and atherosclerosis. | Provides a rationale for developing peptide-based diagnostics or therapeutics that target or mimic pathways involving ADMA. | nih.govoup.com |

Targeted drug delivery aims to increase the concentration of a therapeutic agent at the site of disease, thereby enhancing efficacy and reducing off-target side effects. Peptides are excellent candidates for targeting moieties due to their high specificity and binding affinity for cell surface receptors. This compound has been explicitly used in the synthesis of such targeting peptides.

A patent for high-affinity ligands of Fibroblast Activation Protein (FAP), a protein overexpressed on cancer-associated fibroblasts, describes the synthesis of peptide-based targeting agents. google.com The synthesis procedures specifically cite the use of this compound to incorporate dimethylarginine into the peptide sequence. google.com These peptides are designed to be linked to cytotoxic drugs or imaging agents, guiding them specifically to the tumor microenvironment. This approach is a cornerstone of advanced therapeutic strategies like antibody-drug conjugates (ADCs) and peptide-drug conjugates. biorunstar.com

Table 2: Example of this compound in Targeted Drug Delivery Research

| Application | Technology | Target Molecule | Role of this compound | Source |

| Oncology | Peptide-Drug Conjugates | Fibroblast Activation Protein (FAP) | Used as a building block in the solid-phase synthesis of the FAP-targeting peptide ligand. | google.com |

Development of Bioactive Peptides

This compound is instrumental in the development of various classes of bioactive peptides where the unique properties of arginine are central to their function.

Cell-penetrating peptides are short peptides capable of crossing cellular membranes and delivering molecular cargo (from small molecules to large proteins) into cells. wikipedia.org Many of the most effective CPPs, such as TAT peptide derived from the HIV-1 virus, are rich in arginine residues. wikipedia.orgnih.gov The guanidinium (B1211019) headgroup of arginine is critical for this function, as it can form strong bidentate hydrogen bonds with negatively charged components of the cell membrane, like phosphate (B84403) and sulfate (B86663) groups.

Introducing methyl groups onto the guanidinium headgroup via this compound modifies these key properties. The methylation increases the residue's hydrophobicity and steric bulk while reducing its capacity for hydrogen bonding. This modulation of the charge and amphipathicity of arginine-rich peptides can be used to optimize their cell-penetrating efficiency and cargo delivery capabilities. nih.gov While direct studies synthesizing CPPs with this compound are emerging, the foundational role of arginine in CPPs makes its modification a logical and important area of research for designing next-generation intracellular delivery vectors. nih.gov

Antimicrobial peptides are a vital component of the innate immune system and are being developed as novel antibiotics to combat drug-resistant pathogens. wikipedia.org A key feature of many AMPs is their cationic and amphipathic nature, which allows them to preferentially interact with and disrupt the negatively charged membranes of bacteria. wikipedia.orgnih.gov Arginine, with its positive charge, is a frequent and critical component of these peptides.

Modifying AMPs by incorporating dimethylarginine can fine-tune their antimicrobial activity. Patents have described the inclusion of dimethylarginine in proline-rich and other antimicrobial peptide sequences to generate new antibiotic agents. google.comgoogle.com The addition of methyl groups alters the peptide's amphipathic balance and its specific interactions with the microbial membrane, potentially enhancing its potency against certain strains or improving its selectivity, reducing toxicity to host cells. mdpi.com

Peptide hormones are signaling molecules that regulate a vast array of physiological functions. The therapeutic use of natural peptide hormones or their analogs is a major field of medicine. The stability and activity of these hormones are regulated in part by post-translational modifications and enzymatic degradation.

This compound is used in the synthesis of peptide hormones to study and modulate their function. sgpgims.org.in The resulting ADMA residue can influence the hormone's metabolic stability and receptor-binding affinity. For instance, the metabolism of free ADMA in the body is known to be influenced by steroid hormones like estrogen, which can increase the activity of the ADMA-degrading enzyme DDAH. ahajournals.org This interplay suggests that incorporating a non-degradable dimethylarginine into a peptide hormone could alter its clearance and duration of action, a key consideration in designing long-acting therapeutics.

Research on Endothelial Dysfunction and Cardiovascular Disease

The integrity of the vascular endothelium is paramount for cardiovascular health, and its dysfunction is a critical early event in the development of atherosclerosis and other cardiovascular diseases. elsevier.es A key player in maintaining endothelial health is nitric oxide (NO), a potent vasodilator with anti-atherogenic properties. elsevier.estandfonline.com The synthesis of NO is dependent on the enzyme nitric oxide synthase (NOS), which catalyzes the conversion of L-arginine to L-citrulline and NO. frontiersin.org Any disruption in this pathway can have significant pathological consequences.

Asymmetric Dimethylarginine (ADMA) as an Endogenous Nitric Oxide Synthase (NOS) Inhibitor

Asymmetric dimethylarginine (ADMA) is a naturally occurring amino acid derivative that acts as a competitive endogenous inhibitor of all isoforms of nitric oxide synthase (NOS). nih.govmedscimonit.comthieme-connect.com It is produced through the metabolic breakdown of proteins containing methylated arginine residues. medscimonit.com By competing with L-arginine, the substrate for NOS, ADMA effectively reduces the production of NO. elsevier.esfrontiersin.org This inhibitory effect is a crucial regulatory mechanism in the cardiovascular system. While another related molecule, symmetric dimethylarginine (SDMA), also exists, ADMA is considered the more potent inhibitor of NOS activity. frontiersin.orgd-nb.info

Role of ADMA in Vascular NO Production

Elevated levels of ADMA have a direct and detrimental impact on vascular nitric oxide (NO) production. By inhibiting NOS, ADMA leads to a decrease in NO bioavailability, which in turn causes endothelial dysfunction. tandfonline.comnih.govmedscimonit.com This impairment of endothelial function is a hallmark of the early stages of atherosclerosis. nih.gov Research has shown that even slight increases in ADMA concentrations can significantly alter vascular NO production, leading to vasoconstriction and an increase in systemic vascular resistance. tandfonline.com Furthermore, some studies suggest that ADMA can induce the production of superoxide (B77818), a reactive oxygen species, which can further reduce NO bioavailability and contribute to oxidative stress in the vasculature. ahajournals.orgahajournals.org This "uncoupling" of eNOS, where the enzyme produces superoxide instead of NO, is a significant contributor to endothelial damage. thieme-connect.comnih.gov

Implications of Elevated ADMA/SDMA Levels in Disease Pathogenesis

A growing body of evidence links elevated plasma levels of both ADMA and SDMA to a variety of cardiovascular and metabolic diseases. Increased ADMA concentrations have been observed in individuals with hypercholesterolemia, hypertension, chronic heart failure, diabetes mellitus, and chronic renal failure. nih.gov In patients with end-stage renal disease, ADMA levels can be significantly higher than in healthy individuals. nih.gov

Elevated ADMA is considered an independent risk factor for the progression of atherosclerosis, cardiovascular death, and all-cause mortality. nih.gov Similarly, high levels of SDMA are associated with an increased risk of all-cause mortality and cardiovascular disease, with a particularly strong association in the general population. nih.gov While ADMA is primarily cleared through enzymatic degradation, SDMA is mainly excreted by the kidneys, making it a sensitive marker for renal function. nih.govclevelandheartlab.com The accumulation of both molecules contributes to the pathogenesis of cardiovascular complications by promoting endothelial dysfunction, inflammation, and oxidative stress. frontiersin.orgnih.gov

Table 1: Impact of Elevated ADMA/SDMA Levels on Various Diseases

| Biomarker | Associated Diseases and Conditions | Pathophysiological Effects |

| ADMA | Hypercholesterolemia, Atherosclerosis, Hypertension, Chronic Heart Failure, Diabetes Mellitus, Chronic Renal Failure nih.gov | - Inhibits Nitric Oxide Synthase (NOS) nih.govmedscimonit.com - Reduces Nitric Oxide (NO) production frontiersin.org - Induces endothelial dysfunction tandfonline.com - Promotes oxidative stress ahajournals.orgahajournals.org |

| SDMA | Chronic Kidney Disease nih.gov | - Marker of renal function nih.govclevelandheartlab.com - Associated with inflammation nih.gov - Indirectly interferes with NO production clevelandheartlab.com |

Bioconjugation Strategies

The synthesis of peptides incorporating modified amino acids like this compound is a critical step in creating novel therapeutic and research agents. To enhance their functionality, these peptides are often attached to other biomolecules through a process known as bioconjugation. thermofisher.com

Attaching Peptides to Other Biomolecules

Bioconjugation involves the chemical linking of two or more molecules, where at least one is a biomolecule, such as a peptide. thermofisher.com This process can be used to attach peptides to a variety of other molecules, including proteins, carbohydrates, and synthetic polymers. nih.govsigmaaldrich.com The goal of bioconjugation is often to combine the desirable properties of each component. For instance, attaching a peptide to a larger carrier protein can improve its stability and handling. thermofisher.com

Several chemical strategies are employed for bioconjugation. These methods typically target specific functional groups on the peptide and the molecule to be attached. Common techniques include:

Amide Coupling: This method forms a stable amide bond between a carboxylic acid and an amine group. abyntek.com

Click Chemistry: A set of biocompatible reactions that are highly specific and efficient. abyntek.com

Thiol-Maleimide Chemistry: This reaction forms a covalent bond between a sulfhydryl (thiol) group and a maleimide (B117702) group. abyntek.com

Native Chemical Ligation (NCL): A powerful technique that allows for the joining of two unprotected peptide fragments. rsc.org

The choice of conjugation strategy depends on the specific peptide sequence, the nature of the biomolecule it is being attached to, and the desired properties of the final conjugate. For peptides containing Fmoc-protected amino acids, the protecting groups must be selectively removed at the appropriate steps to allow for the desired chemical reactions to occur. smolecule.comdelivertherapeutics.comacs.org The development of versatile and efficient bioconjugation methods is crucial for harnessing the full potential of synthetic peptides in various biomedical applications. sigmaaldrich.comabyntek.com

Table 2: Common Bioconjugation Strategies for Peptides

| Strategy | Reactive Groups Involved | Key Features |

| Amide Coupling | Carboxylic Acid + Amine | Forms a stable amide bond abyntek.com |

| Click Chemistry | Azide + Alkyne | Highly specific and efficient biocompatible reaction abyntek.com |

| Thiol-Maleimide Chemistry | Sulfhydryl (Thiol) + Maleimide | Forms a stable covalent bond abyntek.com |

| Native Chemical Ligation (NCL) | N-terminal Cysteine + C-terminal Thioester | Allows for the ligation of unprotected peptide fragments rsc.org |

Analytical and Characterization Techniques for Fmoc Arg Me 2 Oh and Its Peptide Conjugates

Methods for Confirming Methylation Patterns (Asymmetric vs. Symmetric)

A primary challenge in the analysis of peptides containing dimethylated arginine is the differentiation between its two isobaric forms: asymmetric dimethylarginine (ADMA) and symmetric dimethylarginine (SDMA). nih.govbiorxiv.org Since these two modifications have the exact same mass, specialized techniques are required to distinguish them. cellsignal.com

Tandem mass spectrometry (MS/MS) is a powerful tool for distinguishing between ADMA and SDMA in peptide fragments. nih.govacs.org The differentiation is based on the characteristic neutral loss of specific fragments upon collision-induced dissociation (CID) or higher-energy collisional dissociation (HCD). nih.govbiorxiv.org

Asymmetric Dimethylarginine (ADMA): Peptides containing ADMA typically exhibit a neutral loss of dimethylamine (B145610) ((CH₃)₂NH), which has a mass of 45 Da. researchgate.net

Symmetric Dimethylarginine (SDMA): In contrast, peptides with SDMA show a characteristic neutral loss of methylamine (B109427) (CH₃NH₂), corresponding to a mass of 31 Da. researchgate.net

While these neutral losses are diagnostic, they are not always observed for every dimethylated peptide. nih.gov To enhance the generation of these informative fragment ions, optimization of mass spectrometry parameters is key. Increasing the normalized collision energy (NCE) in an HCD cell has been shown to significantly improve the generation of the characteristic neutral losses that distinguish ADMA and SDMA, thereby facilitating more confident annotation. nih.govbiorxiv.org This simple parameter change can greatly aid in the identification of ADMA and SDMA in mass spectrometry-based proteomics. biorxiv.org

Table 1: Characteristic Neutral Losses in MS/MS for Differentiating Arginine Methylation Patterns

| Methylation Pattern | Abbreviation | Neutral Loss Fragment | Mass of Neutral Loss (Da) |

| Asymmetric Dimethylarginine | ADMA | Dimethylamine ((CH₃)₂NH) | 45 |

| Symmetric Dimethylarginine | SDMA | Methylamine (CH₃NH₂) | 31 |

This table summarizes the key diagnostic neutral losses observed in tandem mass spectrometry that allow for the differentiation between asymmetric and symmetric dimethylarginine residues in peptides.

While traditional Edman degradation for protein sequencing cannot directly differentiate between ADMA and SDMA, modern protein sequencing approaches are heavily reliant on mass spectrometry. The fragmentation data obtained from MS/MS, as described above, is integrated into protein sequencing algorithms. By identifying the specific neutral losses associated with peptide fragments, the location and nature (asymmetric vs. symmetric) of the dimethylated arginine residue can be pinpointed within the protein sequence. rsc.org This mass spectrometry-driven sequencing is a cornerstone of proteomic analyses of post-translational modifications, including arginine methylation. rsc.orgnih.gov The identification of numerous arginine methylation sites has been achieved through the coupling of enrichment strategies with mass spectrometry-based sequencing. nih.govresearchgate.net

High-Performance Liquid Chromatography (HPLC) for Purity Assessment

High-Performance Liquid Chromatography (HPLC) is an indispensable technique for assessing the purity of Fmoc-Arg(Me)2-OH and the synthetic peptides derived from it. mdpi.com Reverse-phase HPLC (RP-HPLC) is the most common modality used for this purpose. mdpi.comox.ac.uk

In RP-HPLC, the stationary phase is nonpolar (e.g., C18), and the mobile phase is a polar solvent system, typically a mixture of water and an organic solvent like acetonitrile. A gradient of increasing organic solvent concentration is used to elute compounds based on their hydrophobicity. mdpi.comox.ac.uk The Fmoc group, being highly hydrophobic, significantly contributes to the retention of the amino acid derivative and peptides on the column.

The purity of a sample is determined by integrating the area of the main peak in the chromatogram and comparing it to the total area of all peaks, detected typically by UV absorbance at a wavelength of 220 nm. mdpi.com For Fmoc-protected amino acids, purity levels exceeding 95% are often required for successful solid-phase peptide synthesis (SPPS), as impurities can lead to the accumulation of deletion or truncated sequences in the final peptide product. ajpamc.comgoogle.com

Table 2: Typical HPLC Parameters for Purity Assessment of Fmoc-Amino Acids

| Parameter | Typical Value/Condition |

| Column | C18 Reverse-Phase |

| Mobile Phase A | Water with 0.045-0.1% Trifluoroacetic Acid (TFA) |

| Mobile Phase B | Acetonitrile with 0.036-0.07% Formic Acid or TFA |

| Gradient | Linear gradient of increasing Mobile Phase B |

| Flow Rate | 1.0 - 1.6 mL/min |

| Detection | UV Absorbance at 220 nm |

This table outlines common parameters used in reverse-phase HPLC methods for the purity analysis of Fmoc-protected amino acids and peptides.

Spectroscopic Methods for Structural Elucidation (e.g., NMR, IR)

Spectroscopic techniques provide detailed information about the chemical structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ¹³C NMR are used to confirm the molecular structure. mdpi.comox.ac.uk

¹H NMR: Provides information on the number and types of protons in the molecule. Characteristic signals for the Fmoc group, the arginine side chain protons, and the methyl groups can be identified and integrated to confirm the structure.

¹³C NMR: Shows signals for each unique carbon atom in the molecule. For isotopically labeled versions of Fmoc-arginine derivatives, the signal for the labeled carbon (e.g., C-2) is significantly enhanced, although it may appear broadened at room temperature due to dynamic conformational exchange. ox.ac.uk This broadening can often be resolved by acquiring the spectrum at an elevated temperature. ox.ac.uk

Infrared (IR) Spectroscopy: IR spectroscopy is useful for identifying the presence of specific functional groups. Key vibrational bands for this compound would include those for the N-H bonds of the guanidinium (B1211019) group, the C=O stretching of the carboxylic acid and the urethane (B1682113) of the Fmoc group, and the aromatic C-H and C=C bonds of the fluorenyl moiety.

Biochemical Assays for Functional Characterization of Synthesized Peptides

Once peptides containing this compound are synthesized and purified, various biochemical assays can be employed to characterize their function. These assays are critical for understanding how arginine methylation influences the biological activity of the peptide. rsc.org

In vitro methylation assays, for instance, are used to determine the specificity of protein arginine methyltransferases (PRMTs) and to discover new substrates for these enzymes. mdanderson.org These assays often utilize a radioactive methyl donor to track the transfer of a methyl group to a substrate peptide. mdanderson.orgch3biosystems.com

The N-terminal Fmoc group is a well-known motif that can drive the self-assembly of peptides into various nanostructures, including nanofibers, nanotubes, and hydrogels. researchgate.netmdpi.com This process is primarily governed by π-π stacking interactions between the aromatic fluorenyl rings and hydrogen bonding between the peptide backbones, often leading to the formation of β-sheet structures. mdpi.com

The incorporation of Arg(Me)2-OH into such peptides can modulate their self-assembly properties. The charge and methylation status of the arginine side chain can influence the intermolecular interactions that govern the formation of higher-order structures. mdpi.com Techniques used to study self-assembly include:

Transmission Electron Microscopy (TEM) and Scanning Electron Microscopy (SEM): To visualize the morphology of the resulting nanostructures.

Circular Dichroism (CD) Spectroscopy: To determine the secondary structure (e.g., β-sheet formation) of the peptides within the assembly.

Rheology: To measure the mechanical properties of hydrogels formed by the self-assembling peptides.

By studying how the symmetric or asymmetric dimethylation of arginine affects these properties, researchers can gain insight into the role of this post-translational modification in biological processes involving protein aggregation and the formation of functional biomaterials. nih.govnih.gov

Binding Affinity Determinations

The incorporation of N,N'-dimethylated arginine residues, introduced into a peptide sequence using this compound, can significantly influence the binding affinity of the resulting peptide conjugate to its biological target. The dimethylation of the guanidino group alters its hydrogen bonding capacity and steric profile, which can either enhance or diminish binding interactions. A variety of biophysical techniques are employed to quantify these binding affinities.